1'-ethyl-3',5'-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1'H,2H-3,4'-bipyrazole-5-carboxamide
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Overview
Description
1’-ethyl-3’,5’-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of bipyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-ethyl-3’,5’-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Substitution reactions: Introduction of ethyl and methyl groups at specific positions on the pyrazole ring.
Coupling reactions: Formation of the bipyrazole structure through coupling reactions between two pyrazole units.
Amidation: Introduction of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1’-ethyl-3’,5’-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1’-ethyl-3’,5’-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1’-ethyl-3’,5’-dimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide: Lacks the N-(1-methyl-1H-pyrazol-3-yl) group.
1’-ethyl-3’,5’-dimethyl-N-(1H-pyrazol-3-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide: Lacks the methyl group on the pyrazole ring.
Uniqueness
1’-ethyl-3’,5’-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-1’H,2H-3,4’-bipyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C15H19N7O |
---|---|
Molecular Weight |
313.36 g/mol |
IUPAC Name |
3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-(1-methylpyrazol-3-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H19N7O/c1-5-22-10(3)14(9(2)19-22)11-8-12(18-17-11)15(23)16-13-6-7-21(4)20-13/h6-8H,5H2,1-4H3,(H,17,18)(H,16,20,23) |
InChI Key |
FHWKHSJUPWZOQP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NNC(=C2)C(=O)NC3=NN(C=C3)C)C |
Origin of Product |
United States |
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